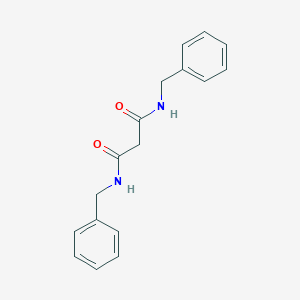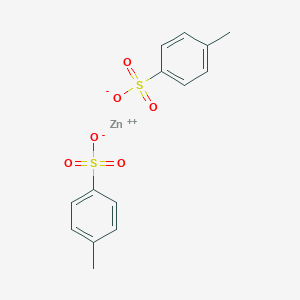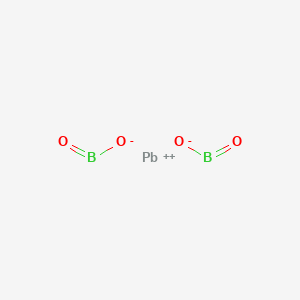
Lead metaborate
Overview
Description
Synthesis Analysis
Lead metaborate (Pb(BO2)2·H2O) nanostructures have been synthesized through a buffer-precipitation method, offering a simple and cost-effective approach. This method involves the precipitation of lead ions using a boric acid/sodium hydroxide buffer at pH 9.2 in the presence of polyethylene glycol (PEG), leading to amorphous nanostructures with an average particle size of 30±9 nm, mostly spherical in shape (Bulbul & Beyaz, 2020).
Molecular Structure Analysis
The molecular structure of lead metaborate has been elucidated through various studies, showcasing its versatility in forming different structures based on the conditions of synthesis. For instance, novel lead(II) borates have been synthesized by simply adjusting the pH values of the reaction systems, leading to compounds with unique structural features and potential applications in optics due to their strong second harmonic generation (SHG) response (Song et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of lead metaborate indicate its potential in various applications, including nanofiller materials for enhancing the ballistic performance of composites. Lead metaborate nanoparticles have shown to improve the energy dissipation capability and impact resistance, highlighting its significance in materials engineering (Demircioğlu, Balıkoğlu, Beyaz, & Bülbül, 2021).
Physical Properties Analysis
The synthesis methods significantly influence the physical properties of lead metaborate, including its optical and thermal behaviors. Through careful control of synthesis conditions, lead metaborate nanostructures with direct band gaps and specific optical properties have been developed, demonstrating its utility in optical applications (Bulbul & Beyaz, 2020).
Chemical Properties Analysis
The chemical properties of lead metaborate, such as its interaction with carbon dioxide and its role in catalyzing reactions, have been a subject of interest. Studies have explored its nucleophilicity and reactivity towards carbon dioxide, offering insights into its potential applications in catalysis and environmental remediation (Tam et al., 2009).
Scientific Research Applications
Ballistic Impact Behavior of Composites : Lead metaborate nanoparticles were used as nano-fillers to enhance the ballistic performance of aramid fabrics. The nanoparticles increased the ballistic absorbed energy values of the aramid/epoxy laminates, indicating improved impact resistance and energy dissipation capabilities (Demircioğlu et al., 2021).
Synthesis of New Lead(II) Borates : By adjusting the pH values of reaction systems using lead metaborate as the starting material, new lead(II) borates were synthesized. These materials showed potential for applications in nonlinear optics due to their strong second harmonic generation (SHG) response (Song et al., 2013).
Nanostructure Synthesis : Amorphous lead metaborate nanostructures were synthesized using a simple and cost-effective method, showing potential for various applications given their direct band gap of 4.6 eV (Bulbul & Beyaz, 2020).
Copper-Lead and Copper-Zinc Borate Glasses : The study of copper-lead and copper-zinc borate glasses revealed correlations between their structure and mechanical properties. This research is significant for understanding how different cations affect the properties of borate glasses (Yao et al., 2016).
Genotoxic Effects of Lead : Although not directly about lead metaborate, this study discusses the broader context of lead's toxicity, including its mutagenic, clastogenic, and carcinogenic properties, which is relevant given lead metaborate's lead content (García-Léston et al., 2010).
Lead Borate Glass Structure : The study of lead borate glasses provided insights into their structure, which is relevant for understanding the properties of lead metaborate in glass and ceramic applications (Stentz et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
lead(2+);oxido(oxo)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BO2.Pb/c2*2-1-3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPSOOVFTBGHBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)[O-].B(=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2O4Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801014511 | |
| Record name | Lead metaborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Lead metaborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9498 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lead metaborate | |
CAS RN |
14720-53-7 | |
| Record name | Lead metaborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead metaborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead metaborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD METABORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8919V1GL3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



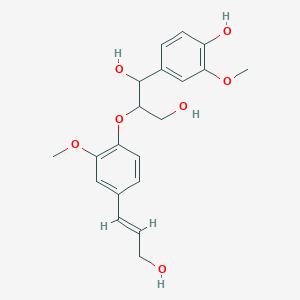


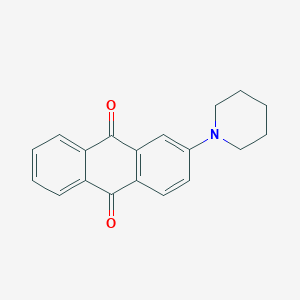
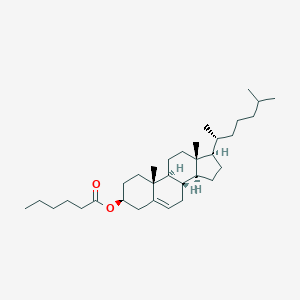
![5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B86782.png)
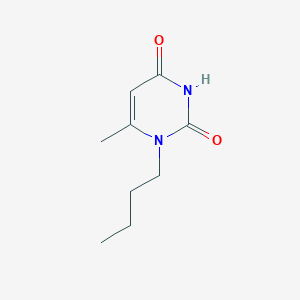
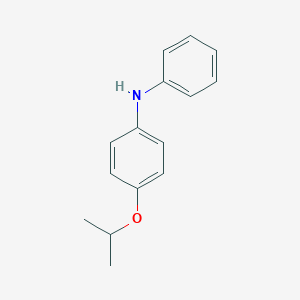

![7,12-Dioxaspiro[5.6]dodecane](/img/structure/B86791.png)


